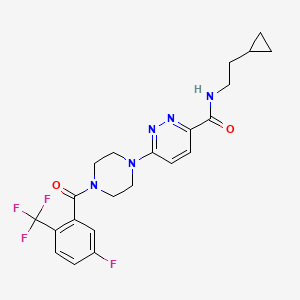

XEN103

Overview

Description

XEN103 is a potent and selective Stearoyl-CoA Desaturase-1 inhibitor.

Scientific Research Applications

Radiotracer Development for Imaging

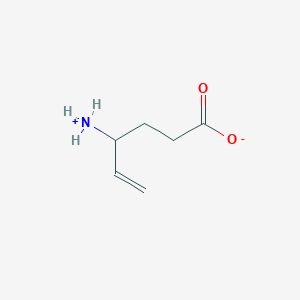

- A study by Silvers et al. (2016) detailed the design and synthesis of radiotracers, including a compound structurally similar to the one , for positron emission tomography (PET) imaging. These radiotracers targeted stearoyl-CoA desaturase-1 (SCD-1), a marker overexpressed in multiple solid tumors, indicating its potential in cancer diagnostics.

Antimicrobial Studies

- Patel and Patel (2010) synthesized and examined compounds related to the mentioned chemical for their antimicrobial properties. They focused on fluoroquinolone-based 4-thiazolidinones, which have shown significant antibacterial and antifungal activities (Patel & Patel, 2010).

Antibacterial Activity

- Miyamoto and Matsumoto (1990) researched fluorinated pyrido[2,3-c]pyridazines, which include derivatives structurally related to the compound of interest. Their work focused on synthesizing and testing the antibacterial activity of these compounds, highlighting their potential in treating bacterial infections (Miyamoto & Matsumoto, 1990).

Hedgehog Signaling Pathway Inhibition

- Wang et al. (2018) explored novel dimethylpyridazine derivatives as inhibitors of the hedgehog signaling pathway, a crucial target in various cancers. Their research involved structural modification of known inhibitors, demonstrating the potential therapeutic application of these compounds in oncology (Wang et al., 2018).

HIV-1 Reverse Transcriptase Inhibition

- Heinisch et al. (1996) investigated compounds structurally similar to the query compound for their potential as HIV-1 reverse transcriptase inhibitors. This research is significant for the development of new drugs against HIV (Heinisch et al., 1996).

SCD-1 Inhibition

- Uto et al. (2010) identified benzoylpiperidine analogs, including a compound structurally analogous to the one , as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1). Their research demonstrated the compound's triglyceride-lowering effects in animal models, suggesting its potential in metabolic disorder treatments (Uto et al., 2010).

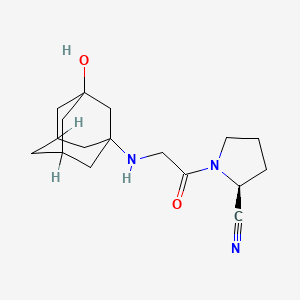

Cholinesterase Inhibition and Antimicrobial Activity

- Krátký et al. (2020) synthesized N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, related to the query compound, and evaluated them for cholinesterase inhibition and antimicrobial activities. This research expands the understanding of these compounds' multifaceted biological activities (Krátký et al., 2020).

Androgen Receptor Downregulation

- Bradbury et al. (2013) worked on the modification of triazolopyridazine-based compounds, including compounds structurally similar to the query compound, to downregulate the androgen receptor, demonstrating its potential in treating prostate cancer (Bradbury et al., 2013).

Mechanism of Action

Target of Action

XEN 103, also known as N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide, primarily targets the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is a microsomal enzyme that catalyzes the biosynthesis of monounsaturated fatty acids from saturated acyl-CoAs .

Mode of Action

XEN 103 acts as a potent inhibitor of SCD1 . It blocks the activity of SCD1 in HepG2 cells with an IC50 of 12 nM .

Biochemical Pathways

The inhibition of SCD1 by XEN 103 affects the biosynthesis of monounsaturated fatty acids, specifically introducing cis-double bonds in the Δ9 position . This alteration in the lipid metabolism pathway can lead to various downstream effects, including changes in cell membrane fluidity and function.

Pharmacokinetics

It’s noted that xen 103 exhibits potent inhibitory activity in both microsomal preparations and cultured cells , suggesting it has good cellular permeability

Result of Action

The inhibition of SCD1 by XEN 103 has been shown to induce pronounced sebaceous gland atrophy in mouse skin . This suggests that XEN 103 could potentially be used for the treatment of conditions associated with sebaceous gland hyperactivity, such as acne .

Action Environment

The effect of XEN 103 is localized to the area of application, with no significant reduction in the number of sebaceous glands at skin areas distant from the treated sites . This indicates that the compound’s action, efficacy, and stability may be influenced by the local environment, including factors such as the presence of androgens .

Biochemical Analysis

Biochemical Properties

XEN 103 interacts with the enzyme Stearoyl-CoA Desaturase (SCD1), inhibiting its activity . The IC50 values for mSCD1 and SCD1 in HepG2 cells are 14 nM and 12 nM respectively .

Cellular Effects

XEN 103 influences cell function by inhibiting SCD1, an enzyme involved in lipid metabolism . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

XEN 103 exerts its effects at the molecular level by binding to and inhibiting the enzyme SCD1 . This inhibition can lead to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

The effects of XEN 103 can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of XEN 103 can vary with different dosages in animal models

Metabolic Pathways

XEN 103 is involved in lipid metabolism pathways, where it interacts with the enzyme SCD1

Properties

IUPAC Name |

N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F4N5O2/c23-15-3-4-17(22(24,25)26)16(13-15)21(33)31-11-9-30(10-12-31)19-6-5-18(28-29-19)20(32)27-8-7-14-1-2-14/h3-6,13-14H,1-2,7-12H2,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZSSLLJQUFMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCNC(=O)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)